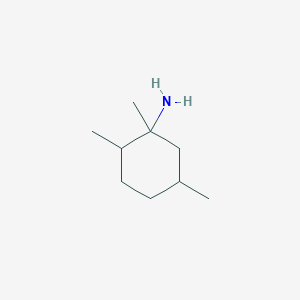
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloro-substituted dimethylpropyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane typically involves the reaction of 3-chloro-2,2-dimethylpropyl alcohol with an appropriate oxolane precursor under acidic or basic conditions. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions or amines, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloro group can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 2-(3-hydroxy-2,2-dimethylpropyl)-5-methyloxolane and 2-(3-amino-2,2-dimethylpropyl)-5-methyloxolane.
Oxidation Reactions: Products include oxolane derivatives with ketone or carboxylic acid functional groups.
Reduction Reactions: The major product is 2-(3-methyl-2,2-dimethylpropyl)-5-methyloxolane.
Aplicaciones Científicas De Investigación
2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The chloro group can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under certain conditions. These interactions can lead to the modulation of biological pathways or the formation of new chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2,2-dimethylpropyl alcohol: A precursor in the synthesis of 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane.
2,2-Dimethyl-3-chloropropane: A structurally related compound with similar reactivity.
5-Methyloxolane: The oxolane ring without the chloro-substituted dimethylpropyl group.
Uniqueness
This compound is unique due to the presence of both the chloro-substituted dimethylpropyl group and the oxolane ring, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H19ClO |
|---|---|
Peso molecular |
190.71 g/mol |
Nombre IUPAC |
2-(3-chloro-2,2-dimethylpropyl)-5-methyloxolane |
InChI |
InChI=1S/C10H19ClO/c1-8-4-5-9(12-8)6-10(2,3)7-11/h8-9H,4-7H2,1-3H3 |
Clave InChI |
VRQAACFXZUONMV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(O1)CC(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bromomethyl)-2,7-dioxaspiro[4.5]decane](/img/structure/B13194482.png)


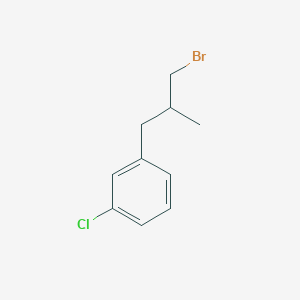
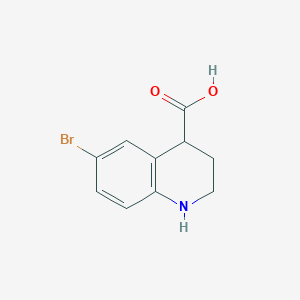
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B13194522.png)
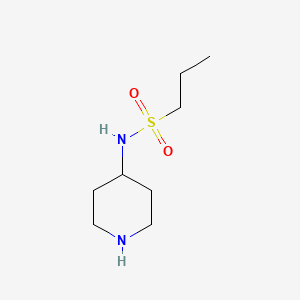
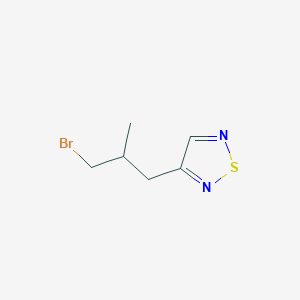
![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B13194539.png)
![Methyl [(2-ethylbutyl)amino]acetate](/img/structure/B13194547.png)
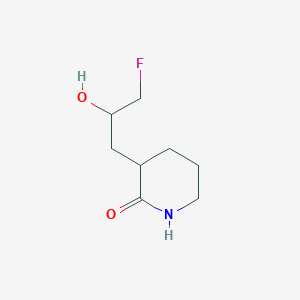
![3-[(4-Fluorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13194557.png)
